2-[(Z)-(2-{(2Z)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-6-bromo-4-nitrophenyl benzoate
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Overview
Description
“2-[(Z)-{[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-6-BROMO-4-NITROPHENYL BENZOATE” is a complex organic compound that features multiple functional groups, including a benzodioxole ring, a bromine atom, a nitro group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each targeting the formation of specific functional groups. A general synthetic route might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Nitro Group: Nitration of an aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Electrophilic aromatic substitution using bromine in the presence of a catalyst like iron(III) bromide.
Formation of the Benzoate Ester: Esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst.
Amide Bond Formation: Coupling of the amine and carboxylic acid derivatives using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring or the phenylformamido group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The bromine atom can be substituted with nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
This compound could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigation as a potential therapeutic agent due to its structural complexity.
Industry: Use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a therapeutic agent, it might interact with specific enzymes or receptors in the body. The benzodioxole ring could interact with biological targets through π-π stacking, while the nitro and bromine groups could participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Z)-{[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-6-CHLORO-4-NITROPHENYL BENZOATE
- 2-[(Z)-{[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-6-FLUORO-4-NITROPHENYL BENZOATE
Uniqueness
The presence of the bromine atom in “2-[(Z)-{[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-6-BROMO-4-NITROPHENYL BENZOATE” can impart unique reactivity and properties compared to its chloro or fluoro analogs. Bromine is larger and more polarizable, which can influence the compound’s electronic properties and interactions with other molecules.
Properties
Molecular Formula |
C31H21BrN4O8 |
---|---|
Molecular Weight |
657.4 g/mol |
IUPAC Name |
[2-[(Z)-[[(Z)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]hydrazinylidene]methyl]-6-bromo-4-nitrophenyl] benzoate |
InChI |
InChI=1S/C31H21BrN4O8/c32-24-16-23(36(40)41)15-22(28(24)44-31(39)21-9-5-2-6-10-21)17-33-35-30(38)25(34-29(37)20-7-3-1-4-8-20)13-19-11-12-26-27(14-19)43-18-42-26/h1-17H,18H2,(H,34,37)(H,35,38)/b25-13-,33-17- |
InChI Key |
LZJATJHPUCKPNE-VZPAUZKNSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)N/N=C\C3=C(C(=CC(=C3)[N+](=O)[O-])Br)OC(=O)C4=CC=CC=C4)\NC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)OC(=O)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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